Cas no 53-64-5 ((2e)-2,3-bis(4-methoxyphenyl)-2-pentenenitrile)

(2e)-2,3-bis(4-methoxyphenyl)-2-pentenenitrile structure
53-64-5 structure
Product Name:(2e)-2,3-bis(4-methoxyphenyl)-2-pentenenitrile
CAS No:53-64-5
MF:C19H19NO2
MW:293.359665155411
CID:1583970
PubChem ID:200109
Update Time:2025-04-21

(2e)-2,3-bis(4-methoxyphenyl)-2-pentenenitrile Chemical and Physical Properties

Names and Identifiers

    • (2E)-2,3-Bis(4-methoxyphenyl)-2-pentenenitrile
    • 2,3-Bis(p-methoxyphenyl)-2-pentenenitrile
    • 2,3-Bis(4-methoxyphenyl)pent-2-enenitrile
    • 2-Pentenenitrile, 2,3-bis(p-methoxyphenyl)-
    • DTXSID701018922
    • 53-64-5
    • 2,3-bis-(4-methoxyphenyl)-pent-2-enenitrile
    • SC-3296
    • (2e)-2,3-bis(4-methoxyphenyl)-2-pentenenitrile
    • Inchi: 1S/C19H19NO2/c1-4-18(14-5-9-16(21-2)10-6-14)19(13-20)15-7-11-17(22-3)12-8-15/h5-12H,4H2,1-3H3
    • InChI Key: UUNDGNKBPGUNKV-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C(=C(C#N)C1C=CC(=CC=1)OC)CC

Computed Properties

  • Exact Mass: 293.14167
  • Monoisotopic Mass: 293.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 4.7
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • Density: 1.1349 (rough estimate)
  • Boiling Point: 435.21°C (rough estimate)
  • Refractive Index: 1.5000 (estimate)
  • PSA: 42.25
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